molecular formula C12H10O4 B1219768 7-Glycidoxycoumarin CAS No. 36651-62-4

7-Glycidoxycoumarin

Cat. No. B1219768
Key on ui cas rn: 36651-62-4
M. Wt: 218.2 g/mol
InChI Key: LCXLBLMRJRRPQJ-UHFFFAOYSA-N
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Patent
US04435397

Procedure details

Five grams of 7-(2,3-epoxypropoxy)cumarin obtained by the reaction of 7-hydroxycumarin with epibromohydrin in methyl ethyl ketone in the presence of anhydrous potassium carbonate is heated at reflux for seven hours with 3.1 g of N-carbamoylpiperazine in 100 ml of methanol. After the reaction, methanol is evaporated therefrom in vacuo and the residual crystals are washed with ethyl acetate to give 7.9 g of the product. Hydrochloride recrystallized from a mixture of ethanol and dimethyl formamide melts at 198°-200° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1.[CH2:13]([CH:15]1[O:17][CH2:16]1)Br.C(=O)([O-])[O-].[K+].[K+]>C(C(C)=O)C>[O:17]1[CH2:16][CH:15]1[CH2:13][O:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C2C=CC(OC2=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Br)C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(COC2=CC=C3C=CC(OC3=C2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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